(2-Bromophenyl)methyl 3-(propanoylamino)benzoate
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Overview
Description
(2-Bromophenyl)methyl 3-(propanoylamino)benzoate is an organic compound that features a brominated phenyl group and a benzoate ester linked through a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl 3-(propanoylamino)benzoate typically involves the esterification of 3-(propanoylamino)benzoic acid with (2-bromophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl 3-(propanoylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (2-Bromophenyl)methyl 3-(propanoylamino)benzyl alcohol.
Oxidation: Formation of 3-(propanoylamino)benzoic acid.
Scientific Research Applications
(2-Bromophenyl)methyl 3-(propanoylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methyl 3-(propanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the ester and amide groups can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)methyl benzoate: Lacks the propanoylamino group, resulting in different chemical properties and reactivity.
(2-Bromophenyl)methyl 3-(acetylamino)benzoate: Contains an acetylamino group instead of a propanoylamino group, which may alter its biological activity.
(2-Bromophenyl)methyl 3-(butanoylamino)benzoate: Features a butanoylamino group, potentially affecting its solubility and reactivity.
Uniqueness
(2-Bromophenyl)methyl 3-(propanoylamino)benzoate is unique due to the presence of both a brominated phenyl group and a propanoylamino-substituted benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-bromophenyl)methyl 3-(propanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-16(20)19-14-8-5-7-12(10-14)17(21)22-11-13-6-3-4-9-15(13)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFDPGRDXSOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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